3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate
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Overview
Description
3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate is a fluorinated organic compound with the molecular formula C7H11F5O3S and a molecular weight of 270.22 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate
- 3,3-Difluoro-2,2-dimethylbutyl tosylate
Uniqueness
3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate is unique due to the presence of both difluoro and trifluoromethanesulfonate groups. This combination imparts distinct reactivity and stability, making it more versatile in synthetic applications compared to its analogs .
Properties
IUPAC Name |
(3,3-difluoro-2,2-dimethylbutyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F5O3S/c1-5(2,6(3,8)9)4-15-16(13,14)7(10,11)12/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXQDYHVLFTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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